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Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B15619957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative meta-analysis of key research findings on human Peptide

Histidine Methionine-27 (PHM-27), a 27-amino acid peptide belonging to the glucagon-secretin

family of hormones. PHM-27 is derived from the same precursor protein as Vasoactive

Intestinal Peptide (VIP) and shares considerable sequence homology with it. This document

summarizes quantitative data from foundational studies, details experimental methodologies,

and visualizes relevant biological pathways to offer an objective comparison of PHM-27's

performance and characteristics.

Quantitative Data Summary
The following tables summarize key quantitative findings from comparative studies involving

PHM-27 and related peptides, primarily focusing on its interaction with VIP receptors and its

physiological effects.

Table 1: Comparative Receptor Binding and Adenylate Cyclase Stimulation
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Peptide Receptor Source Experiment Type Key Finding

PHM-27

Human colonic

epithelial cell

membranes

125I-VIP binding

inhibition

3 orders of magnitude

lower potency than

VIP.[1]

PHI

Human colonic

epithelial cell

membranes

125I-VIP binding

inhibition

Potency identical to

PHM-27.[1]

VIP

Human colonic

epithelial cell

membranes

125I-VIP binding

inhibition

High potency agonist.

[1]

PHM-27

Human colonic

epithelial cell

membranes

Adenylate cyclase

stimulation

3 orders of magnitude

lower potency than

VIP.[1]

PHI
Rat intestinal epithelial

cell membranes

125I-VIP binding

inhibition

Potent agonist, with

potency 1/5 that of

VIP.[1]

Table 2: Physiological Effects of PHM-27 in Human Tissues
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Tissue
Experimental
Condition

Peptide &
Concentration

Effect

Intracervical arteries

Precontracted with

noradrenaline (10⁻⁵

M)

PHM-27 (10⁻⁶ M)
79.6 +/- 11.8%

relaxation.[2]

Intracervical arteries

Precontracted with

noradrenaline (10⁻⁵

M)

VIP (10⁻⁶ M)
73.2 +/- 12.7%

relaxation.[2]

Penile corpus

cavernosum

Precontracted with

noradrenaline (3x10⁻⁶

M)

PHM-27 (10⁻⁶ M)
9 +/- 9% maximum

relaxation.[3]

Penile corpus

cavernosum

Precontracted with

noradrenaline (3x10⁻⁶

M)

VIP (10⁻⁶ M)
22 +/- 11% maximum

relaxation.[3]

Penile circumflex

veins

Precontracted with

noradrenaline (3x10⁻⁶

M)

PHM-27 (10⁻⁶ M)
93 +/- 3% maximum

relaxation.[3]

Penile circumflex

veins

Precontracted with

noradrenaline (3x10⁻⁶

M)

VIP (10⁻⁶ M)
82 +/- 8% maximum

relaxation.[3]

Table 3: Tissue Distribution of PHM-27 Immunoreactivity (IR) in Humans

Tissue

PHM-27-IR
Concentration
(pmol g⁻¹ wet
weight)

VIP-IR
Concentration
(pmol g⁻¹ wet
weight)

VIP/PHM Ratio

Penile corpus

cavernosum
42.0 +/- 7.5 54.4 +/- 15.3 1.5 +/- 0.4

Penile circumflex

veins
9.6 +/- 2.6 28.0 +/- 7.7 3.1 +/- 0.4
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Receptor Binding and Adenylate Cyclase Assays in
Human Colonic Epithelium

Source: Laburthe, M., et al. (1983). Interaction of PHM, PHI and 24-glutamine PHI with

human VIP receptors from colonic epithelium: comparison with rat intestinal receptors.

Tissue Preparation: Human colonic epithelial cell membranes were prepared from normal

colonic mucosa obtained from patients undergoing colectomy. The mucosa was scraped,

homogenized, and centrifuged to isolate a particulate membrane fraction.

VIP Receptor Binding Assay:

Membranes were incubated with 125I-labeled VIP (a radioligand).

Increasing concentrations of unlabeled PHM-27, PHI, or VIP were added to compete with

the radioligand for binding to the VIP receptors.

The reaction was stopped, and the membranes were filtered to separate bound from free

radioligand.

The radioactivity on the filters was counted to determine the extent of 125I-VIP

displacement by the competing peptides.

Potency was determined by the concentration of peptide required to inhibit 50% of the

specific 125I-VIP binding.

Adenylate Cyclase Activity Assay:

Membranes were incubated with ATP (the substrate for adenylate cyclase) and a mix of

reagents to inhibit ATP degradation.

Increasing concentrations of PHM-27 or VIP were added to stimulate the enzyme.
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The reaction was stopped, and the amount of cyclic AMP (cAMP) produced was measured

using a protein binding assay.

Stimulation of adenylate cyclase activity was calculated as the amount of cAMP produced

in the presence of the peptide compared to the basal activity.

Isometric Tension Recording in Human Vascular Tissues
Source 1: Ottesen, B., et al. (1987). Effects of VIP and PHM in human intracervical arteries.

Source 2: Kirkeby, H. J., et al. (1988). Vasoactive intestinal polypeptide (VIP) and peptide

histidine methionine (PHM) in human penile corpus cavernosum tissue and circumflex veins:

localization and in vitro effects.

Tissue Preparation: Small intracervical arteries or ring preparations of penile corpus

cavernosum and circumflex veins were dissected from human tissue specimens.[2][3]

Experimental Workflow:

The vascular ring preparations were mounted in organ baths containing a physiological

salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

Isometric tension was recorded using force transducers connected to a polygraph.

Tissues were precontracted with noradrenaline to induce a stable level of tension.

Concentration-response curves were generated by cumulative addition of PHM-27 or VIP

to the organ bath.

Relaxation was expressed as the percentage decrease from the noradrenaline-induced

tension.

Signaling Pathways and Workflows
PHM-27 and VIP Precursor Processing
PHM-27 and VIP are synthesized from a common precursor protein, prepro-VIP. The following

diagram illustrates the post-translational processing that yields the mature peptides.
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Prepro-VIP Processing

Prepro-VIP
(Mr 20,000)

Pro-VIP
(Mr 17,500)

Signal peptide
cleavage

PHM-27

Proteolytic
cleavage

VIP

Proteolytic
cleavage

Signal Peptidase &
Post-translational

Cleavage Enzymes

Click to download full resolution via product page

Caption: Processing of the human prepro-VIP to yield PHM-27 and VIP.

General Agonist-Receptor Interaction Workflow
PHM-27 acts as an agonist at VIP receptors, initiating a cellular response. The diagram below

shows a generalized workflow for an in vitro agonist experiment.
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In Vitro Agonist Experiment Workflow
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Caption: Generalized workflow for studying PHM-27's agonist activity.

VIP Receptor Signaling Pathway
While the search results indicate PHM-27 is a weak agonist at human VIP receptors, it is

expected to activate the same signaling cascade as VIP, which primarily involves the

stimulation of adenylate cyclase.
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VIP/PHM-27 Receptor Signaling
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Caption: Simplified signaling pathway for VIP receptors activated by PHM-27.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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